(Z)-ethyl 2-((4-benzoylbenzoyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate
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Description
(Z)-ethyl 2-((4-benzoylbenzoyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate is a useful research compound. Its molecular formula is C22H20N2O4S and its molecular weight is 408.47. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that similar compounds, such as 2′(3′)-o-(4-benzoylbenzoyl)adenosine 5′-triphosphate triethylammonium salt (bzatp-tea), have been shown to interact with p2x7 receptors . These receptors are ionotropic purinergic receptors that play a crucial role in various physiological and pathological processes .
Mode of Action
For instance, BzATP-TEA has been shown to cause fast-onset alkalinization responses in MC3T3-E1 osteoblast-like cells, which endogenously express P2X7 receptors .
Biochemical Pathways
It is known that activation of p2x7 receptors can lead to changes in cytosolic ph . This could potentially affect various biochemical pathways, particularly those that are pH-dependent.
Result of Action
Similar compounds have been shown to modulate cell viability and synaptic transmission . For instance, BzATP has been found to modulate cell viability in rat striatal cells and synaptic transmission in corticostriatal slices from symptomatic R6/2 mice .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of triethylamine in solutions of BzATP-TEA has been shown to permeate the plasma membrane and increase intracellular pH . This suggests that the compound’s action could be influenced by the composition of the solution in which it is dissolved.
Properties
IUPAC Name |
ethyl 2-(4-benzoylbenzoyl)imino-3,4-dimethyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S/c1-4-28-21(27)19-14(2)24(3)22(29-19)23-20(26)17-12-10-16(11-13-17)18(25)15-8-6-5-7-9-15/h5-13H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYCGWOPTHSYSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=NC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3)S1)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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